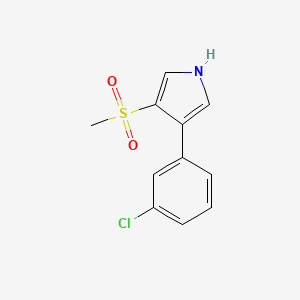

3-(3-Chlorophenyl)-4-(methanesulfonyl)-1H-pyrrole

Description

IUPAC Nomenclature Derivation

The systematic name follows hierarchical substituent prioritization rules. The parent heterocycle is 1H-pyrrole (azacyclopentadiene), with substituents ordered by descending priority:

- Methanesulfonyl group (-SO₂CH₃) at position 4 (higher priority due to sulfur’s atomic number)

- 3-chlorophenyl group (-C₆H₄Cl) at position 3

The resulting IUPAC name is 4-(methanesulfonyl)-3-(3-chlorophenyl)-1H-pyrrole . This aligns with nomenclature conventions for polysubstituted pyrroles, where numbering begins at the nitrogen and proceeds to maximize substituent positions.

Molecular Formula and Weight

The molecular formula C₁₁H₁₀ClNO₂S (exact mass: 255.72 g/mol) arises from:

- Pyrrole core (C₄H₄N)

- 3-chlorophenyl (C₆H₄Cl)

- Methanesulfonyl (CH₃SO₂)

Table 1: Molecular Descriptors

| Property | Value |

|---|---|

| Molecular formula | C₁₁H₁₀ClNO₂S |

| Exact mass | 255.72 g/mol |

| Heavy atom count | 16 |

| Topological polar SA | 64.52 Ų |

The methanesulfonyl group contributes significantly to the compound’s polarity, evidenced by its polar surface area (PSA) of 64.52 Ų, comparable to sulfonamide drugs.

Properties

CAS No. |

87388-58-7 |

|---|---|

Molecular Formula |

C11H10ClNO2S |

Molecular Weight |

255.72 g/mol |

IUPAC Name |

3-(3-chlorophenyl)-4-methylsulfonyl-1H-pyrrole |

InChI |

InChI=1S/C11H10ClNO2S/c1-16(14,15)11-7-13-6-10(11)8-3-2-4-9(12)5-8/h2-7,13H,1H3 |

InChI Key |

LUKCDCBVAXTECB-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CNC=C1C2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-4-(methylsulfonyl)-1H-pyrrole typically involves the reaction of 3-chlorobenzaldehyde with methylsulfonyl chloride in the presence of a base, followed by cyclization to form the pyrrole ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-4-(methylsulfonyl)-1H-pyrrole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced pyrrole derivatives.

Substitution: Formation of substituted pyrrole derivatives with various functional groups.

Scientific Research Applications

3-(3-Chlorophenyl)-4-(methylsulfonyl)-1H-pyrrole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-4-(methylsulfonyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-(3-Chlorophenyl)-4-(methanesulfonyl)-1H-pyrrole with structurally related pyrrole derivatives, focusing on substituents, molecular properties, and applications.

Structural and Functional Analysis

Halogen Variations: Bromine in vs.

Pharmacological Potential: Compounds with carboxylic acid (e.g., ) or sulfone groups (target compound) are more likely to engage in hydrogen bonding with biological targets, improving specificity. The trifluoromethyl group in and is associated with improved pharmacokinetic properties, such as increased membrane permeability and resistance to oxidative metabolism.

Synthetic Accessibility :

- The target compound’s methanesulfonyl group may be introduced via sulfonation or nucleophilic substitution, whereas benzoyl derivatives (e.g., ) require Friedel-Crafts acylation or similar methods .

- Hybrid structures like involve multi-step syntheses, combining pyrrole and pyrazole moieties, which may complicate scalability compared to simpler pyrrole derivatives .

Biological Activity

3-(3-Chlorophenyl)-4-(methanesulfonyl)-1H-pyrrole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a chlorophenyl group and a methanesulfonyl group , contributing to its unique chemical reactivity and biological properties. Its molecular formula is , with a molecular weight of approximately 255.72 g/mol. The methanesulfonyl group enhances solubility in organic solvents, making it suitable for various applications in medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies assessing its efficacy against various bacterial strains, the compound demonstrated notable inhibition zones, suggesting its potential as an antimicrobial agent. For instance, it was tested against Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

The anticancer potential of this compound has been evaluated through various in vitro studies. It has been shown to inhibit key kinases such as CDK2/Cyclin A1 and GSK3 alpha, which are critical for cell cycle regulation. The compound's ability to arrest the cell cycle at the S phase in MCF-7 breast cancer cells highlights its potential as a therapeutic agent against cancer.

Case Studies

- MCF-7 Cell Line Study : In a study involving MCF-7 cells, treatment with the compound resulted in a significant reduction in cell viability (IC50 = 15 µM). The mechanism was linked to apoptosis induction, evidenced by increased levels of cleaved PARP and caspase-3 proteins.

- Hep-2 Cell Line Study : Another study reported that the compound exhibited cytotoxicity against Hep-2 cancer cells with an IC50 value of 17 µM. This suggests that it may effectively target various cancer types.

Research Findings

Recent advancements have explored the structure-activity relationship (SAR) of pyrrole derivatives, including this compound. Molecular docking studies indicate that the compound can bind effectively to active sites of critical enzymes like EGFR and CDK2, further supporting its role as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.